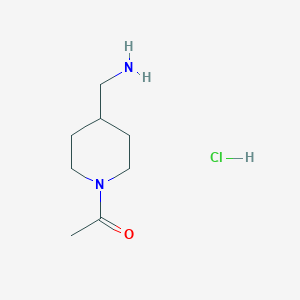
1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride” is a synthetic compound with the molecular formula C8H17ClN2O . It has a molecular weight of 192.68 g/mol . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .
Molecular Structure Analysis
The InChI code for “1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride” is 1S/C8H16N2O.ClH/c1-7(11)10-4-2-8(6-9)3-5-10;/h8H,2-6,9H2,1H3;1H . The canonical SMILES structure is CC(=O)N1CCC(CC1)CN.Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride” include a molecular weight of 192.68 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 192.1029409 g/mol . The topological polar surface area is 46.3 Ų . The compound has a heavy atom count of 12 .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride and its derivatives have been explored for their synthesis methodologies and potential antibacterial activities. Microwave-assisted synthesis techniques have facilitated the production of these compounds, demonstrating their effectiveness in generating high yields under controlled conditions. These compounds have undergone various chemical reactions, including condensation with aryl aldehydes and cyclization processes, to form structurally diverse molecules. The antibacterial activity of these synthesized compounds has been a significant focus, revealing their potential in contributing to the development of new antibacterial agents. The structure-activity relationship (SAR) studies provide insights into how structural variations in these molecules influence their biological activities, opening avenues for the design of more potent antibacterial compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Cytotoxic and Docking Studies
The compound has been synthesized using a click chemistry approach, starting from 2-azido-1-(4-(6-fluorobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone. It underwent extensive characterization, including spectroscopic analyses and thermal stability assessments. The molecular structure was confirmed through X-ray diffraction studies. Furthermore, cytotoxicity evaluations and docking studies have been conducted, offering valuable insights into the compound's interactions with biological targets, such as human serum albumin. These studies contribute to understanding the pharmacokinetic properties of the compound, potentially leading to its application in therapeutic contexts (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Antitumor Activities
Piperidine-based tertiary amino alcohols and their dihydrochlorides, including derivatives of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride, have been synthesized and evaluated for their antitumor activities. These compounds underwent aminomethylation reactions followed by the formation of tertiary amino alcohols, which were then converted into dihydrochlorides. The impact of these synthesized compounds on tumor DNA methylation processes has been investigated, offering insights into their potential therapeutic applications in cancer treatment (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-2-8(6-9)3-5-10;/h8H,2-6,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEJUJAYKJRPHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride | |
CAS RN |
173337-02-5 |
Source


|
| Record name | Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173337-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

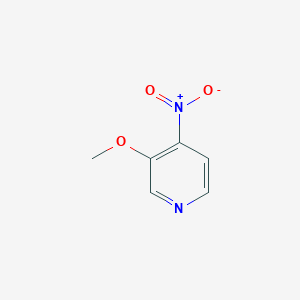
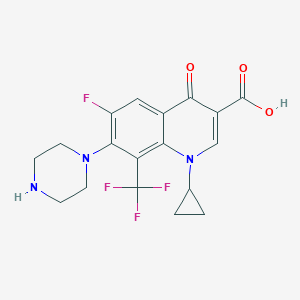

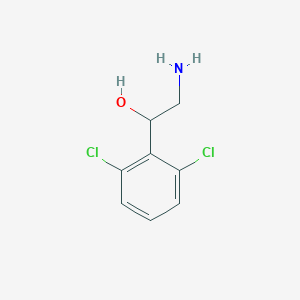


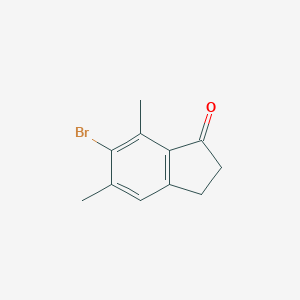
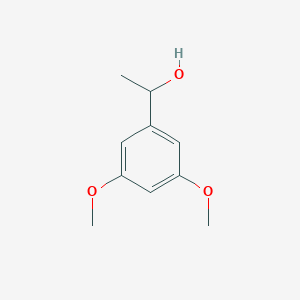




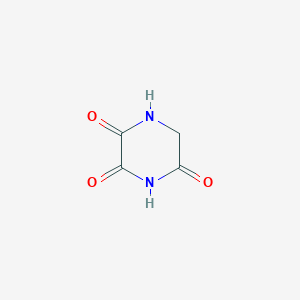
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)